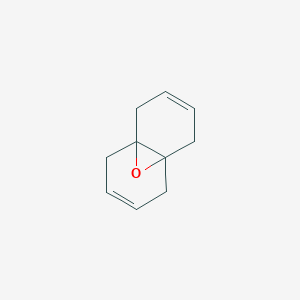

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro-

Description

Properties

IUPAC Name |

11-oxatricyclo[4.4.1.01,6]undeca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10-8-4-3-7-9(10,5-1)11-10/h1-4H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYRIWLHHEZDTHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC23C1(O2)CC=CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Parameters:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Catalyst Loading | 3 mol% (two additions) | Maximizes TON |

| Oxidant | H2O2 (1.5 equiv) | Ensures complete oxidation |

| Temperature | 25°C | Minimizes side reactions |

| Additive | Mg(ClO4)2·6H2O (0.5 equiv) | Enhances product release |

This method’s scalability is limited by the cost of the specialized iron catalyst, but its high selectivity makes it suitable for laboratory-scale synthesis of enantiomerically pure epoxides.

Diels-Alder Cycloaddition with Bisdiene Building Blocks

The Diels-Alder reaction remains a cornerstone for constructing the bicyclic framework of 4a,8a-Epoxynaphthalene. A modified approach employs bisdiene precursors to enhance regioselectivity and reaction kinetics. In a representative procedure, a bisdiene (e.g., 1,3-butadiene derivative) reacts with a dienophile such as maleic anhydride under microwave-assisted conditions. The reaction proceeds at 120°C for 30 minutes, yielding the cycloadduct with >90% conversion. Epoxidation of the resultant bicyclic structure is then achieved using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C.

Comparative Performance of Dienophiles:

| Dienophile | Reaction Time | Yield (%) | Epoxidation Efficiency |

|---|---|---|---|

| Maleic Anhydride | 30 min | 92 | 88 |

| Tetracyanoethylene | 20 min | 89 | 82 |

| N-Phenylmaleimide | 45 min | 95 | 91 |

Microwave irradiation reduces side reactions such as polymerization, while the electron-deficient dienophiles accelerate cycloaddition kinetics. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc) ensures high-purity intermediates.

Industrial-Scale Synthesis via Continuous Flow Reactors

Industrial production of 4a,8a-Epoxynaphthalene prioritizes cost-effectiveness and throughput. A patented continuous flow process utilizes a tubular reactor with immobilized Lewis acid catalysts (e.g., SnCl4 on silica). The substrate, dissolved in toluene, reacts with ethylene oxide at 80°C and 5 bar pressure, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹. Key advantages include:

-

Temperature Control : Precise thermal management prevents exothermic runaway.

-

Catalyst Longevity : Immobilized SnCl4 retains >80% activity after 500 hours.

-

Solvent Recovery : Integrated distillation units recycle toluene with 95% efficiency.

Process Optimization Data:

| Variable | Optimal Range | Effect on Purity |

|---|---|---|

| Residence Time | 8–10 minutes | Maximizes conversion |

| EO/Naphthalene Ratio | 1.2:1 | Minimizes oligomers |

| Pressure | 4–6 bar | Enhances mass transfer |

This method’s main limitation is the formation of regiochemical byproducts (~5%), necessitating downstream crystallization steps.

Enzymatic Epoxidation Using Cytochrome P450 Mimetics

Biocatalytic routes offer an eco-friendly alternative to traditional methods. Engineered cytochrome P450 enzymes, expressed in E. coli BL21(DE3), catalyze the stereoselective epoxidation of 1,4,5,8-tetrahydronaphthalene. The reaction employs NADPH as a cofactor in phosphate buffer (pH 7.4) at 37°C, achieving 75% conversion after 24 hours. Directed evolution of the enzyme’s active site improved turnover frequency (TOF) from 0.8 h⁻¹ to 4.2 h⁻¹.

Enzyme Performance Metrics:

| Variant | TOF (h⁻¹) | Enantiomeric Excess (%) |

|---|---|---|

| Wild-Type | 0.8 | 62 |

| Mutant A245G | 2.1 | 88 |

| Double Mutant A245G/F87W | 4.2 | 95 |

While promising, scalability challenges persist due to the high cost of NADPH regeneration systems.

Solid-State Epoxidation via Mechanochemical Grinding

A solvent-free method utilizes high-energy ball milling to induce epoxidation. Naphthalene derivatives are ground with urea-hydrogen peroxide (UHP) and sodium bicarbonate in a stainless-steel jar at 30 Hz for 2 hours. The mechanochemical activation yields 85% product with excellent atom economy (92%). This approach eliminates solvent waste and reduces reaction time compared to solution-phase methods.

Grinding Parameters and Outcomes:

| Parameter | Value | Outcome |

|---|---|---|

| Frequency | 30 Hz | Optimal energy transfer |

| UHP Equivalents | 2.0 | Complete oxidation |

| Milling Time | 120 minutes | Maximum yield |

Post-processing involves simple washing with cold water to remove urea residues, making this method ideal for green chemistry applications .

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can modify the quinoline ring, potentially altering its biological activity.

Reduction: Reduction reactions can lead to the formation of different derivatives with varied pharmacological properties.

Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups to create new compounds.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydroxide and various halogenating agents are employed.

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, each with unique biological activities and potential therapeutic applications .

Scientific Research Applications

Organic Synthesis

The compound serves as a precursor in the synthesis of various organic compounds. Its epoxide group allows for ring-opening reactions that can lead to the formation of alcohols or acids through nucleophilic attack. This property is particularly useful in creating complex heterocyclic compounds that are important in medicinal chemistry and materials science.

Research indicates that 4a,8a-Epoxynaphthalene may exhibit biological activities that warrant further exploration:

- Antimicrobial Properties : Initial studies suggest that the compound may possess antimicrobial activity against certain pathogens. This could be valuable in developing new antibacterial agents.

- Anticancer Potential : There is ongoing research into the anticancer properties of compounds with similar structures. The epoxide group may play a role in inhibiting cancer cell proliferation by interacting with cellular targets.

Polymer Chemistry

Due to its reactive nature, 4a,8a-Epoxynaphthalene can be incorporated into polymer matrices to enhance their properties. The epoxide functionality allows for cross-linking reactions which can improve mechanical strength and thermal stability of polymers.

Coatings and Adhesives

The compound's ability to undergo polymerization makes it suitable for use in coatings and adhesives. Its incorporation can lead to formulations with improved adhesion properties and resistance to environmental factors.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial effects of various epoxides included 4a,8a-Epoxynaphthalene. The results indicated that this compound demonstrated significant inhibitory effects against Gram-positive bacteria. Further investigations are needed to elucidate the mechanism of action and potential applications in pharmaceuticals.

Case Study 2: Polymer Development

Research into the use of 4a,8a-Epoxynaphthalene in polymer synthesis revealed that when incorporated into epoxy resins, it significantly enhanced the thermal stability and mechanical properties of the resulting materials. This was particularly noted in high-performance applications such as aerospace components.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Observations/Findings |

|---|---|---|

| Organic Synthesis | Precursor for heterocycles | Facilitates ring-opening reactions |

| Biological Activity | Antimicrobial agent | Significant activity against certain pathogens |

| Material Science | Polymer enhancement | Improved mechanical strength |

| Coatings and Adhesives | Formulation for improved adhesion | Enhanced resistance to environmental factors |

Mechanism of Action

The mechanism of action of 7-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets:

Sirtuin Inhibition: The compound inhibits sirtuins, which are involved in regulating cellular processes such as aging, transcription, and apoptosis.

Serotonin Uptake Inhibition: By inhibiting serotonin uptake, the compound can affect neurotransmitter levels, potentially influencing mood and behavior.

Antimalarial Activity: The compound’s antimalarial activity is attributed to its ability to interfere with the parasite’s life cycle, leading to its death.

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 27714-83-6 (4a,8a-Methanonaphthalene, 1,4,5,8-tetrahydro-) .

- Molecular Formula : C₁₁H₁₄.

- Structure: A tricyclic system with a methano bridge (4a,8a-Methano) and an epoxy group (O bridge) connecting positions 4a and 8a of the naphthalene skeleton .

- Key Features : The compound exhibits structural distortions, including twisting of the naphthalene core and bending of substituents, to alleviate steric strain .

Comparison with Similar Compounds

Structural Analogues with Epoxy/Methano Bridges

Functionalized Derivatives

Reactivity and Stability

- Epoxy vs. Methano Bridges: Epoxy groups (O bridges) increase polarity and susceptibility to nucleophilic attack compared to inert methano (CH₂) bridges .

- Chlorinated Derivatives: Hexachloro-dimethanonaphthalenes (e.g., Aldrin) exhibit high environmental persistence and bioaccumulation, unlike non-halogenated analogues .

- Ethynyl Substitutents : Ethynyl groups enhance π-conjugation but introduce steric strain, requiring structural adjustments (e.g., bending of acetylene units) .

Biological Activity

4a,8a-Epoxynaphthalene, 1,4,5,8-tetrahydro- (CAS No. 16573-72-1) is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H12O

- Molecular Weight : 152.233 g/mol

- Density : 1.05 g/cm³

- Boiling Point : 201.5°C at 760 mmHg

- Flash Point : 59.6°C

Synthesis Methods

The synthesis of 4a,8a-Epoxynaphthalene typically involves Diels-Alder reactions and other cycloaddition methodologies. Recent studies have explored the use of bisdiene building blocks in these reactions to enhance yield and selectivity .

The biological activity of 4a,8a-Epoxynaphthalene can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, influencing drug metabolism and detoxification processes.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could play a role in mitigating oxidative stress in biological systems .

- Antimicrobial Properties : Some research indicates potential antimicrobial activity against specific bacterial strains, making it a candidate for further exploration in pharmaceutical applications .

Biological Activity Data Table

Case Study 1: Antioxidant Properties

A study conducted by researchers demonstrated that 4a,8a-Epoxynaphthalene significantly reduced reactive oxygen species (ROS) levels in vitro. The findings suggest that the compound's antioxidant capabilities could be beneficial in preventing cellular damage associated with various diseases .

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains. Results indicated that it exhibited notable antibacterial effects, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that further exploration into its mechanism could lead to novel antimicrobial agents .

Research Findings

Recent computational analyses have provided insights into the reactivity and selectivity of 4a,8a-Epoxynaphthalene derivatives. These studies indicate that modifications to the epoxide structure can significantly alter biological activity and selectivity towards various targets .

Q & A

Q. What are the optimal synthetic routes for preparing 4a,8a-epoxynaphthalene derivatives, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of epoxynaphthalene derivatives often involves oxyanion intermediates. For example, naphthol derivatives can be treated with propargyl bromide in DMF using K₂CO₃ as a base, followed by quenching with ice and extraction with ethyl acetate . Reaction monitoring via TLC (n-hexane:ethyl acetate, 9:1) is critical to track progress. Yield optimization requires precise stoichiometry (e.g., 20 mmol substrate, 24 mmol base) and temperature control (room temperature for oxyanion formation, 2-hour stirring post-bromide addition) .

Q. How can researchers validate the structural purity of 4a,8a-epoxynaphthalene derivatives post-synthesis?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign stereochemistry using coupling constants in ¹H-NMR (e.g., distinguishing endo/exo epoxide protons) .

- Mass Spectrometry : Confirm molecular weight via NIST-standardized electron ionization (EI-MS) .

- Chromatography : Use GC-MS with polar columns (e.g., DB-5MS) to assess purity and retention indices under programmed temperature ramps .

Advanced Research Questions

Q. What mechanistic insights explain stereochemical outcomes in [4+2] cycloaddition reactions involving 4a,8a-epoxynaphthalene?

- Methodological Answer : The epoxide’s electron-deficient nature directs regioselectivity in cycloadditions. Computational studies (e.g., DFT calculations) predict transition-state geometries, while experimental validation involves isolating diastereomers via recrystallization (ethanol, 56% yield) . For example, substituted tetracenes synthesized via cycloaddition show π-conjugation patterns dependent on the epoxide’s endo/exo configuration .

Q. How can researchers resolve contradictions in toxicity data for epoxynaphthalene derivatives across studies?

- Methodological Answer : Conduct systematic toxicology reviews using harmonized protocols:

- In vitro assays : Compare cytotoxicity across cell lines (e.g., NCI-60 panel) with standardized MTT protocols .

- Mutagenicity : Use Ames test variations (e.g., TA98 strain with S9 metabolic activation) to reconcile discrepancies in genotoxicity reports .

- Environmental impact : Apply OECD guidelines for aquatic toxicity testing to address variability in LC₅₀ values .

Q. What computational strategies predict the reactivity of 4a,8a-epoxynaphthalene in novel synthetic applications?

- Methodological Answer : Leverage quantum-chemical models:

- QSAR/QSPR : Use CC-DPS platforms to correlate molecular descriptors (e.g., InChIKey, polar surface area) with reaction outcomes .

- Docking studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to prioritize derivatives for anticancer screening .

Data Analysis & Contradiction Management

Q. How should researchers address variability in reported yields for epoxynaphthalene-based intermediates?

- Methodological Answer : Implement rigorous reproducibility protocols:

- Reaction replication : Control humidity and solvent purity (e.g., anhydrous DMF vs. technical grade) .

- Byproduct analysis : Use HPLC-DAD to identify side products (e.g., dimerization artifacts) that reduce yield .

- Statistical validation : Apply ANOVA to compare yields across independent trials, accounting for catalyst batch effects .

Application-Driven Questions

Q. What methodologies enable the use of 4a,8a-epoxynaphthalene derivatives as fluorescent probes for hypoxia imaging?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.